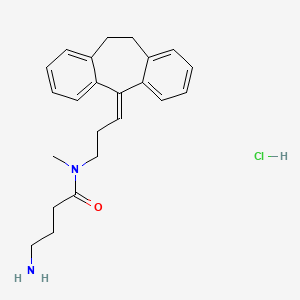

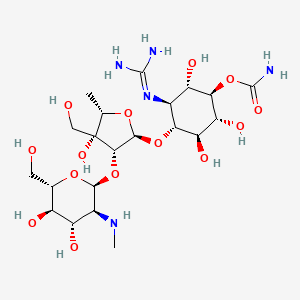

(S)-6-Hydroxybuspirone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMS-442606 is a 5-HT1A partial agonist. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer.

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Applications (S)-6-Hydroxybuspirone has been extensively studied in various clinical contexts, particularly focusing on its anxiolytic-like properties. For instance, a novel N-cycloalkyl-N-benzoylpiperazine derivative, related to (S)-6-Hydroxybuspirone, showed significant anxiolytic-like activity in preclinical studies. This derivative, synthesized from a cyclic ketone and N-benzoylpiperazine, did not influence animals' locomotor activity or motor coordination, suggesting a favorable safety profile (Strub et al., 2016). Additionally, the safety of hydroxychloroquine, a compound sharing a similar structure with (S)-6-Hydroxybuspirone, was reviewed in the context of pregnant patients with connective tissue diseases, indicating its potential for broader therapeutic applications (Costedoat-Chalumeau et al., 2005).

Biomedical Applications of Related Compounds While not directly about (S)-6-Hydroxybuspirone, research on related compounds such as hydroxyapatite provides insight into the broader scope of biomedical applications. Hydroxyapatite, a member of the Ca apatite family, is used in bone tissue regeneration and as a drug carrier in drug and gene delivery systems. Its bioactive and biocompatible properties make it suitable for various applications, including magnetic resonance, bioimaging, and treatment of hyperthermia (Haider et al., 2017). Furthermore, the development of nanostructured magnetic hydroxyapatite (MHAp) has shown potential in controlled drug/gene delivery, tissue engineering, and the development of contrast agents for magnetic resonance imaging (Mondal et al., 2017).

Clinical Efficacy in Various Treatments The efficacy of buspirone, a compound related to (S)-6-Hydroxybuspirone, has been reviewed in the context of alcohol dependence. The studies mostly conducted in alcoholics with comorbid anxiety indicated that buspirone significantly affected psychopathological measures like anxiety, depression, and global psychopathology. Although its main effect was not directly on alcohol consumption, it was a useful pharmacological adjunct in the treatment of alcoholism (Malec et al., 1996).

Propriétés

Numéro CAS |

477930-31-7 |

|---|---|

Nom du produit |

(S)-6-Hydroxybuspirone |

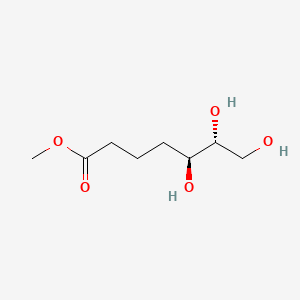

Formule moléculaire |

C21H31N5O3 |

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m1/s1 |

Clé InChI |

KOZNAHJIJGCFJJ-GOSISDBHSA-N |

SMILES isomérique |

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

SMILES canonique |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-442606; BMS 442606; BMS442606; UNII-97L718J5KP; 97L718J5KP; ZINC22060380. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)

![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)